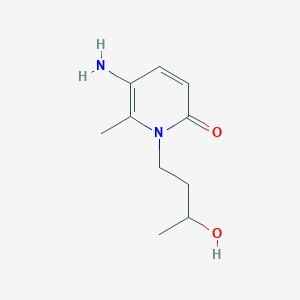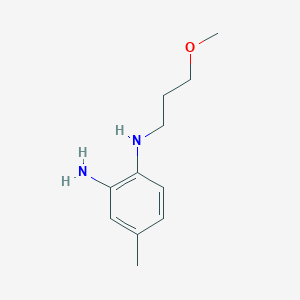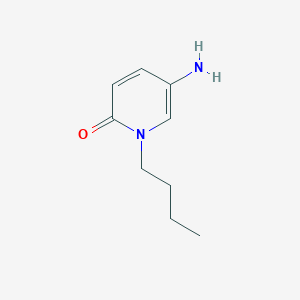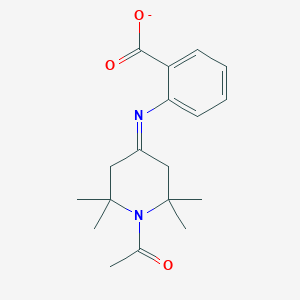![molecular formula C24H20F4N2O4S B13060013 (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a fluorophenyl group, and a methanesulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the final cyclopropanation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, more reduced forms of the original compound.
Aplicaciones Científicas De Investigación
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrroles and cyclopropanecarboxylates. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H20F4N2O4S |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C24H20F4N2O4S/c1-14-20(22(24(26,27)28)29-34-23(31)16-3-4-16)13-21(30(14)18-9-7-17(25)8-10-18)15-5-11-19(12-6-15)35(2,32)33/h5-13,16H,3-4H2,1-2H3/b29-22+ |
Clave InChI |
CPTOIZXMZOTVOS-QUPMIFSKSA-N |
SMILES isomérico |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N\OC(=O)C4CC4)/C(F)(F)F |
SMILES canónico |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4CC4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)



![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
![5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13059995.png)
